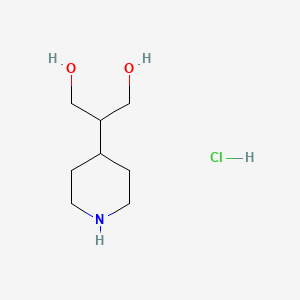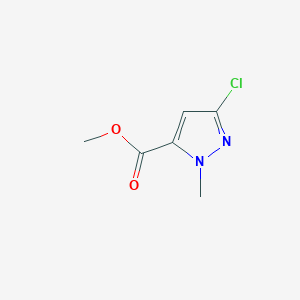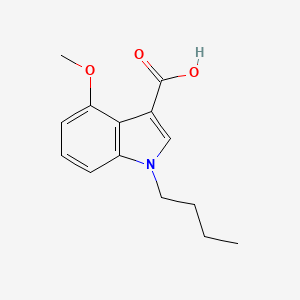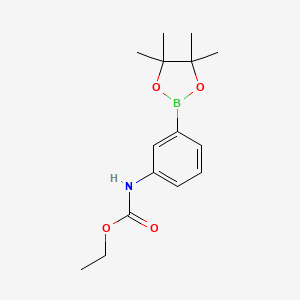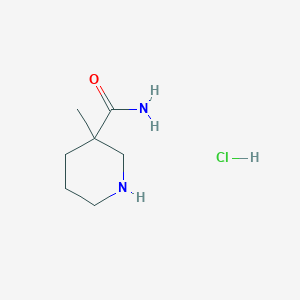![molecular formula C22H22N2O2S B1403191 (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one CAS No. 1338540-81-0](/img/structure/B1403191.png)
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one
Descripción general
Descripción
The compound appears to contain a dimethylamino group, a phenyl group, and a thieno[2,3-c]quinolin-4(5H)-one group . The dimethylamino group is a functional group consisting of a nitrogen atom attached to two methyl groups and one other group . The phenyl group is a functional group made up of a six-membered aromatic ring, minus one hydrogen, allowing it to bond to other atoms . Thieno[2,3-c]quinolin-4(5H)-one is a heterocyclic compound, but specific information about this group was not found in the search results.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the dimethylamino group might be basic, and the thieno[2,3-c]quinolin-4(5H)-one group might participate in aromatic electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have certain solubility characteristics based on the functional groups present .Aplicaciones Científicas De Investigación
Antimicrobial and Antimalarial Activity
- Quinoline derivatives, such as (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one, have been studied for their antimicrobial and antimalarial activities. Specifically, certain 4-hydroxyquinolin-2(1H)-ones showed potent antimicrobial and antimalarial activity, making them of interest for further research in these areas (Sarveswari, Vijayakumar, Siva, & Priya, 2014).
Anticancer Properties
- Quinoline derivatives are also investigated for their anticancer properties. Studies have shown that certain 4-anilinofuro[2,3-b]quinoline derivatives, similar in structure to the compound , exhibit selective cytotoxicity against cancer cell lines, suggesting potential as anticancer agents (Yu‐Wen Chen et al., 2011).
Neurotropic and Psychotropic Effects
- Some quinolin-4-ones have been evaluated for their psycho- and neurotropic effects, indicating potential applications in treating neurological and psychiatric conditions (Podolsky, Shtrygol’, & Zubkov, 2017).
Bromodomain Inhibition
- Quinoline derivatives have been investigated for their ability to inhibit bromodomain-containing proteins, which play a significant role in regulating gene expression. These compounds, such as 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole, have shown potent, selective, and orally active inhibition properties, making them promising for therapeutic applications (Zhao et al., 2017).
Antipsychotic Effects
- Studies on quinoline derivatives like 2-(dimethylamino)- and 2-(methylamino)- 7H-naphtho[1,2,3-de]quinolin-7-one have shown potential antipsychotic effects, suggesting their use in treating schizophrenia and related conditions (Moghaddam et al., 2013).
Imaging Receptors in Neuroscience
- Quinolines have been utilized to develop new radiotracers for imaging GABAA- and GABAB-benzodiazepine receptors, offering tools for neuroscience research and potential clinical applications (Moran et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of this compound is the ATR protein kinase , a member of the PIKK family . ATR plays a critical role in the cell DNA-damage response and is an attractive anticancer drug target .
Mode of Action
The compound interacts with its target, the ATR protein kinase, by binding to the ATP-binding site of the kinase . This interaction inhibits the kinase’s activity, thereby disrupting the cell’s DNA damage response .
Biochemical Pathways
The inhibition of ATR disrupts the cell’s DNA damage response, affecting multiple biochemical pathways. This disruption can lead to cell cycle arrest, DNA repair, and ultimately cell death, particularly in cancer cells that rely heavily on these pathways .
Result of Action
The result of the compound’s action is the disruption of the cell’s DNA damage response. This disruption can lead to cell cycle arrest, DNA repair, and ultimately cell death . This makes the compound a potential anticancer agent, as it can selectively target and kill cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-13(12-24(2)3)14-4-6-15(7-5-14)19-18(25)9-8-17-20(19)16-10-11-27-21(16)22(26)23-17/h4-11,13,25H,12H2,1-3H3,(H,23,26)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYWHJPQFQGLOQ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)
![3-Methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403110.png)
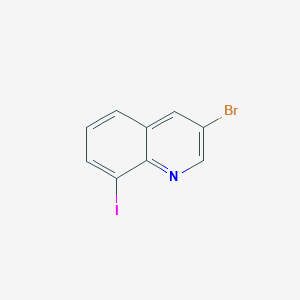
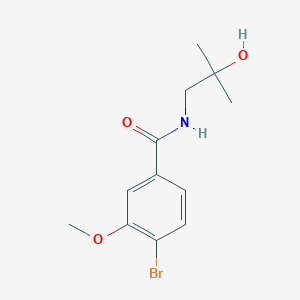
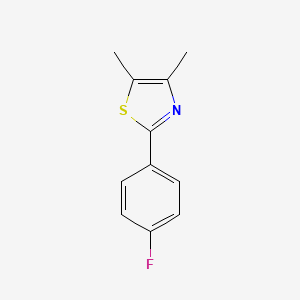
![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)
